The synthesis of Tau Peptide (512-525) amide typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The final product is cleaved from the support and purified.
The molecular formula of Tau Peptide (512-525) amide is , with a molecular weight of approximately 1236.26 g/mol. The structure includes various functional groups typical of peptides, such as amine and carboxylic acid moieties.
Tau Peptide (512-525) amide can participate in various chemical reactions typical for peptides:
The stability of the amide bond makes it less susceptible to hydrolysis compared to other forms, allowing it to maintain its structure during experimental conditions .
The mechanism of action for Tau Peptide (512-525) amide primarily involves its role in inhibiting Tau aggregation. It targets specific aggregation-prone regions within the Tau protein, disrupting the formation of toxic aggregates that contribute to neurodegeneration.
Research indicates that peptides like Tau Peptide (512-525) can effectively bind to Tau aggregates and prevent their formation in vitro. This characteristic is essential for developing therapeutic agents aimed at treating tauopathies such as Alzheimer's disease .
Relevant data indicates that these properties are critical for ensuring effective delivery and activity in biological systems .
Tau Peptide (512-525) amide has several applications in scientific research:
The ongoing research into this peptide highlights its significance in understanding tauopathies and developing potential treatments .
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5